Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

Description

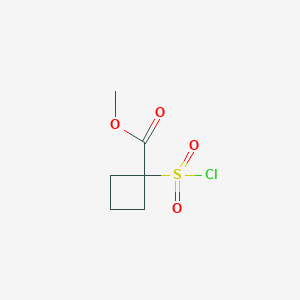

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-chlorosulfonylcyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO4S/c1-11-5(8)6(3-2-4-6)12(7,9)10/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYZTBRKOJPIOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909305-18-5 | |

| Record name | methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with chlorosulfonyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

Starting Material: Cyclobutane-1-carboxylic acid

Reagent: Chlorosulfonyl chloride (ClSO2Cl)

Base: Triethylamine (Et3N) or pyridine

Solvent: Dichloromethane (CH2Cl2)

Temperature: 0°C to room temperature

The reaction proceeds with the formation of the chlorosulfonyl intermediate, which is then esterified with methanol to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different functional groups.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Major Products

The major products formed from these reactions include substituted cyclobutane derivatives, sulfonic acids, and reduced cyclobutane compounds.

Scientific Research Applications

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Electronic Effects: The chlorosulfonyl group (-SO$2$Cl) is significantly more electron-withdrawing than amino (-NHCH$3$) or alkyl (-CH$2$CH$2$C$6$H$5$) groups, which would increase electrophilicity at the cyclobutane ring and adjacent carbonyl carbon .

- Steric Effects : Bulky substituents (e.g., bicyclic terpene derivatives in ) reduce reactivity in sterically hindered reactions, whereas smaller groups like -SO$2$Cl or -NHCH$3$ enable diverse derivatization pathways .

Key Observations :

- Amino-substituted derivatives are often isolated as hydrochloride salts to enhance stability .

Physical and Spectral Properties

TLC and Chromatography

Key Observations :

- Bulky substituents (e.g., phenylpropyl) result in higher Rf values due to reduced polarity compared to polar groups like -SO$_2$Cl .

NMR and HRMS Data

Key Observations :

- The methyl ester group consistently appears as a singlet near δ 3.8–3.9 ppm in $^1$H NMR .

- Chlorosulfonyl groups are expected to deshield adjacent protons, causing downfield shifts compared to amino or alkyl substituents.

Key Observations :

- Chlorosulfonyl derivatives are highly reactive, making them valuable for synthesizing sulfonamides (common in drug discovery).

- Amino-substituted analogs are utilized in multistep syntheses of complex pharmaceuticals, as seen in patent examples .

Stability and Handling

- Chlorosulfonyl Analogs : Expected to be moisture-sensitive due to the reactive -SO$_2$Cl group, requiring anhydrous storage.

- Amino-Substituted Analogs: Stabilized as hydrochloride salts; less sensitive to hydrolysis .

- Alkyl/Aryl Analogs : Generally stable under ambient conditions but may degrade under prolonged UV exposure (photoredox synthesis) .

Biological Activity

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry and organic synthesis.

Structural Overview

- Molecular Formula : C₇H₁₁ClO₄S

- SMILES Notation : COC(=O)C1(CCC1)CS(=O)(=O)Cl

- InChIKey : PMJPJASBFKSCII-UHFFFAOYSA-N

The compound features a cyclobutane ring, a carboxylate group, and a chlorosulfonyl moiety, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to the electrophilic nature of the chlorosulfonyl group. This group can interact with nucleophilic sites on various biological targets, such as enzymes and receptors, leading to modulation of their activity. The specific pathways involved depend on the target molecules and the context of the reaction.

Enzyme Inhibition and Protein Modification

Research indicates that this compound can serve as a potent inhibitor of certain enzymes due to its reactive chlorosulfonyl group. It has been utilized in studies focusing on enzyme inhibition and protein modification, showcasing its potential in drug development .

Case Studies

-

Enzyme Interaction Studies :

- A study demonstrated that this compound interacts with nucleophilic residues in enzymes, leading to inhibition. This interaction was characterized using kinetic assays, revealing a dose-dependent response in enzyme activity.

-

Synthesis of Anticancer Agents :

- In synthetic applications, derivatives of this compound have been incorporated into the synthesis of more complex molecules with confirmed anticancer properties. For instance, compounds synthesized from this precursor were evaluated against multiple cancer cell lines, showing promising results in inhibiting cell proliferation .

Applications in Research and Industry

This compound is primarily utilized as a reagent in organic synthesis. Its applications include:

- Synthesis of Cyclobutane Derivatives : It serves as a building block for constructing cyclobutane-containing natural products.

- Medicinal Chemistry : The compound's derivatives are explored for their pharmacological properties, potentially leading to new therapeutic agents.

- Material Science : It is also investigated for developing specialty chemicals with unique properties due to its reactive functional groups .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl 3-chlorocyclobutanecarboxylate | Cyclobutane ring with chlorine | Less reactive due to absence of sulfonyl group |

| Methyl (chlorosulfonyl)acetate | Acetic acid derivative with chlorosulfonyl | Used extensively in sulfonamide synthesis |

| Methyl (sulfonyloxy)cyclobutanecarboxylate | Contains sulfonyloxy instead of chlorosulfonyl | May exhibit different biological activities |

This table illustrates how this compound compares with similar compounds, highlighting its unique reactivity due to the chlorosulfonyl group.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step protocols involving cyclobutane ring functionalization. For example, in Reference Example 104 (EP 4 374 877 A2), the starting material undergoes sequential reactions with 2 M HCl in dimethylsulfoxide (DMSO), followed by freeze-drying and recrystallization in 2-butanone/heptane to isolate the product . Key variables affecting yield include:

- Solvent choice (DMSO for solubility vs. 2-butanone for crystallization)

- Acid stoichiometry (e.g., 2 M HCl in a 1:1.02 molar ratio)

- Stirring duration (4 days for crystallization) .

- Data Table :

| Reaction Step | Solvent System | Acid Used | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Cyclization | DMSO | 2 M HCl | 75-80 | >95% (1.16 min) |

| Recrystallization | 2-butanone/heptane | - | 85-90 | >98% |

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- LCMS : Confirm molecular ion peaks (e.g., m/z 618 [M+H]⁺ in Reference Example 104) .

- HPLC : Compare retention times under standardized conditions (e.g., 1.16 minutes using SMD-TFA05 method) .

- NMR/IR : Cross-validate functional groups (e.g., sulfonyl chloride peaks at ~1370 cm⁻¹ in IR; cyclobutane ring protons at δ 3.0–3.5 ppm in ¹H NMR) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chlorosulfonyl group acts as a leaving group, enabling nucleophilic attack at the cyclobutane carbon. For instance, in Reference Example 107 (EP 4 374 877 A2), methylamine displaces the chlorosulfonyl group under basic conditions (K₂CO₃ in isopropanol at 50°C), forming methylamino derivatives . Key factors:

- Steric effects : The cyclobutane ring’s strain enhances electrophilicity at the 1-position.

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states .

- Data Table :

| Nucleophile | Base Used | Temperature | Reaction Time | Product Yield (%) |

|---|---|---|---|---|

| Methylamine | K₂CO₃ | 50°C | 8 hours | 72 |

| Ethanol | Pyridine | 25°C | 1 hour | 65 |

Q. How do researchers resolve contradictions in LCMS/HPLC data across synthetic batches?

- Methodological Answer : Discrepancies in m/z or retention times may arise from:

- Isomeric impurities : Use chiral HPLC (e.g., SQD-TFA05 method, 0.65-minute retention time for specific diastereomers) .

- Solvent artifacts : Ensure complete removal of DMSO (high boiling point) via freeze-drying .

- Degradation : Monitor stability under storage conditions (e.g., HCl salts are prone to hydrolysis; store at -20°C under nitrogen) .

Q. What strategies improve the compound’s stability during long-term storage?

- Methodological Answer : Stability is influenced by:

- Salt form : Hydrochloride salts (e.g., Reference Example 104) exhibit better crystallinity and moisture resistance vs. free bases .

- Packaging : Use amber vials with nitrogen headspace to prevent oxidation .

- Temperature : Lyophilized powders stored at -20°C show <5% degradation over 6 months .

Experimental Design Considerations

Q. How to design a kinetic study for sulfonyl chloride hydrolysis in aqueous media?

- Methodological Answer :

- Conditions : Vary pH (2–10), temperature (25–50°C), and ionic strength.

- Analysis : Monitor hydrolysis via UV-Vis (λₘₐₓ ≈ 270 nm for sulfonate byproducts) or ¹⁹F NMR (if fluorinated analogs are used) .

- Control : Include stabilizers (e.g., thiourea) to assess inhibition efficacy .

Q. What computational methods predict the compound’s reactivity in spirocyclic ring-forming reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states for cyclization (e.g., B3LYP/6-31G* level) to predict activation barriers.

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.